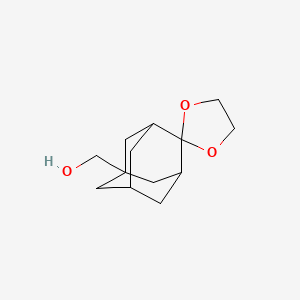

1-Hydroxymethyladamantan-4-one Ethylene Ketal

Description

1-Hydroxymethyladamantan-4-one ethylene ketal is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound features a hydroxymethyl group (-CH₂OH) at the 1-position of the adamantane skeleton and an ethylene ketal group protecting the ketone at the 4-position. The ethylene ketal functionality (1,3-dioxolane ring) is introduced via acid-catalyzed condensation of the ketone with ethylene glycol, a common protection strategy to enhance stability during synthetic reactions .

Properties

IUPAC Name |

spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNISAZZENBHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3CC4CC2CC(C4)(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Hydroxymethyladamantan-4-one Ethylene Ketal typically involves the reaction of 1-hydroxymethyladamantan-4-one with ethylene glycol under acidic conditions to form the ketal. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ketal .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product .

Chemical Reactions Analysis

1-Hydroxymethyladamantan-4-one Ethylene Ketal undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketal group is generally stable under reducing conditions, but the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxymethyladamantan-4-one Ethylene Ketal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Hydroxymethyladamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active 1-hydroxymethyladamantan-4-one, which can then interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-hydroxymethyladamantan-4-one ethylene ketal, highlighting differences in reactivity, stability, and applications:

Stability and Reactivity

- Acid Sensitivity: Ethylene ketals generally deprotect under acidic conditions. For example, compound 12 (a symmetric ketone derivative) failed isolation due to ketal cleavage during purification, whereas this compound likely shares this sensitivity . In contrast, cyclohexanone ethylene ketal demonstrates higher stability, achieving 95% conversion in catalytic syntheses .

- Thermal Stability: Cyclopent-2-enone ethylene ketal derivatives (e.g., tricyclo[5.2.1.0]decan-8-one) undergo intramolecular Diels-Alder reactions at 120°C, indicating moderate thermal resilience . Adamantane-based ketals are expected to exhibit superior thermal stability due to the rigid core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.